![molecular formula C13H11N5O4 B2512699 2-[3-[(E)-(3,5-Dioxo-1,2,4-triazolidin-4-yl)iminomethyl]indol-1-yl]acetic acid CAS No. 2470495-42-0](/img/structure/B2512699.png)
2-[3-[(E)-(3,5-Dioxo-1,2,4-triazolidin-4-yl)iminomethyl]indol-1-yl]acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
2-[3-[(E)-(3,5-Dioxo-1,2,4-triazolidin-4-yl)iminomethyl]indol-1-yl]acetic acid , commonly referred to as NL1-NL3 , is an indole-based compound. Its chemical structure comprises an indole core with a triazolidine ring and an iminomethyl group. The compound exhibits potential antibacterial properties by targeting bacterial cystathionine γ-lyase (bCSE), a key enzyme responsible for hydrogen sulfide (H2S) production in pathogenic bacteria such as Staphylococcus aureus and Pseudomonas aeruginosa .
2.
Synthesis Analysis
The efficient synthesis of NL1-NL3 involves gram-scale quantities. The main building block is 6-bromoindole , which serves as the foundation for all three inhibitors. The synthetic methods include Pd-catalyzed cross-coupling reactions and assembly at the nitrogen atom of the 6-bromoindole core. These methods enable the preparation of NL1, NL2, and NL3, each with distinct structural modifications .
3.
Molecular Structure Analysis
NL1-NL3’s molecular structure consists of an indole ring, a triazolidine moiety, and an acetic acid side chain. The iminomethyl group contributes to its antibacterial activity by interacting with bCSE. The precise arrangement of atoms and functional groups within the molecule influences its biological properties .
4.
Chemical Reactions Analysis
NL1-NL3 undergoes various chemical reactions, including cross-coupling reactions during synthesis. These reactions lead to the formation of specific bonds and functional groups. Understanding these transformations is crucial for optimizing synthetic routes and designing derivatives with enhanced efficacy .
5.
Physical And Chemical Properties Analysis
Wirkmechanismus
NL1-NL3 inhibits bCSE, reducing H2S production in pathogenic bacteria. By disrupting this essential metabolic pathway, it enhances bacterial sensitivity to antibiotics. Further studies are needed to elucidate the precise binding interactions between NL1-NL3 and bCSE, shedding light on its mechanism of action .
6.
Eigenschaften
IUPAC Name |
2-[3-[(E)-(3,5-dioxo-1,2,4-triazolidin-4-yl)iminomethyl]indol-1-yl]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N5O4/c19-11(20)7-17-6-8(9-3-1-2-4-10(9)17)5-14-18-12(21)15-16-13(18)22/h1-6H,7H2,(H,15,21)(H,16,22)(H,19,20)/b14-5+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTQLZMNIONGTPL-LHHJGKSTSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2CC(=O)O)C=NN3C(=O)NNC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CN2CC(=O)O)/C=N/N3C(=O)NNC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3-[(E)-(3,5-Dioxo-1,2,4-triazolidin-4-yl)iminomethyl]indol-1-yl]acetic acid |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.